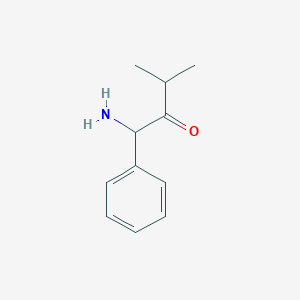
2-Ethylcyclopentane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylcyclopentane-1-sulfonamide is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is a derivative of cyclopentane, where an ethyl group is attached to the second carbon and a sulfonamide group is attached to the first carbon. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-Ethylcyclopentane-1-sulfonamide typically involves the reaction of 2-ethylcyclopentylamine with sulfonyl chloride in the presence of a base. The reaction can be represented as follows:
2-Ethylcyclopentylamine+Sulfonyl chloride→this compound+HCl
Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
2-Ethylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Ethylcyclopentane-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Sulfonamides are widely used as antibacterial agents due to their ability to inhibit the synthesis of folic acid in bacteria. This compound can be used as a lead compound for the development of new antibacterial drugs.
Biological Research: Sulfonamides are also used in biological research to study enzyme inhibition and protein interactions.
Industrial Applications: In the chemical industry, sulfonamides are used as intermediates in the synthesis of dyes, agrochemicals, and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethylcyclopentane-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of sulfonamides, making them effective antibacterial agents .
Comparaison Avec Des Composés Similaires
2-Ethylcyclopentane-1-sulfonamide can be compared with other sulfonamides such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide functional group, their chemical structures and biological activities differ. For example, sulfanilamide is a simple sulfonamide with a benzene ring, whereas sulfamethoxazole has a more complex structure with additional functional groups . The unique structure of this compound, with its cyclopentane ring and ethyl substitution, may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .
Similar Compounds
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
These compounds are all part of the sulfonamide class and have been widely studied for their antibacterial properties .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-ethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
PCXICENXUDIELG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)




![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
